2-(5-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
Description
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Properties
IUPAC Name |
2-[5-(chloromethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-10(2)9-17-11(8-14)7-13(16-17)12-5-3-4-6-15-12/h3-7,10H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXFFPLTMQXKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CC=CC=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-(Chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine, with the CAS number 2098128-18-6, is a compound that belongs to the class of pyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C13H16ClN3
- Molecular Weight : 249.74 g/mol
- Structural Features : The compound features a chloromethyl group attached to a pyrazole ring, which is known to influence its reactivity and biological properties.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The chloromethyl group enhances nucleophilic substitution reactions, allowing for modifications that can lead to increased biological activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, potentially serving as an agonist or antagonist depending on the target.
Biological Activity
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Studies have shown that derivatives of pyrazole compounds possess significant anticancer properties. For instance:
- Cytotoxicity : Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the micromolar range .
- Mechanisms of Action : Flow cytometry assays have indicated that these compounds can induce apoptosis in cancer cells, primarily through the activation of caspase pathways .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor:
- Carbonic Anhydrase Inhibition : Some pyrazole derivatives have been shown to selectively inhibit carbonic anhydrases at nanomolar concentrations, indicating that similar activities may be present in this compound .
Case Studies and Research Findings
A review of recent literature highlights several studies focused on similar pyrazole derivatives:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| 5a | Anticancer (MCF-7) | 0.48 µM | |
| 16a | Carbonic Anhydrase Inhibitor | 89 pM | |
| Pyrazolo[3,4-b]pyridines | CDK Inhibitor | 0.36 µM |
These studies illustrate the potential for developing therapeutic agents based on the structural framework of this compound.
Scientific Research Applications
Research indicates that 2-(5-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine exhibits notable biological activities:
Modulation of Receptor Activity
The compound has been identified as a positive allosteric modulator for muscarinic receptors, particularly the M4 subtype. This interaction enhances the binding affinity of acetylcholine, leading to increased receptor activation and potential therapeutic effects in neurological disorders .
Antitumor Properties
Studies have shown that compounds with similar structures exhibit significant antitumor activity. The mechanisms often involve the induction of apoptosis and cell cycle arrest in various cancer cell lines. For example, derivatives of pyrazole have demonstrated cytotoxic effects against HeLa and MCF-7 cells, with IC50 values indicating potent activity .
Anti-inflammatory Effects
Research highlights the anti-inflammatory potential of pyrazole derivatives, suggesting that this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing pro-inflammatory cytokines such as IL-6 and TNF-alpha in murine models .
Synthetic Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : Utilizing hydrazine and diketones.
- Chloromethylation : Introducing the chloromethyl group through chloromethylation reactions.
- Attachment of Isobutyl Group : Using isobutyl halides in the presence of bases.
These synthetic routes can be adapted for both laboratory-scale and industrial-scale production, employing batch or continuous processes to maximize yield and efficiency.
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
Case Study 1: Anti-inflammatory Activity
In a controlled study, pyrazole derivatives were evaluated for their ability to reduce inflammation in animal models. Results indicated significant reductions in inflammatory markers following treatment with compounds structurally similar to this compound.
Case Study 2: Antitumor Efficacy
A recent study assessed the cytotoxic effects of pyrazole derivatives on various cancer cell lines, revealing promising results for compounds related to this structure. The study reported low micromolar IC50 values, suggesting effective tumor growth inhibition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
